molecular formula C15H21NO3 B4184090 (2,3-DIMETHOXYPHENYL)(3-METHYLPIPERIDINO)METHANONE

(2,3-DIMETHOXYPHENYL)(3-METHYLPIPERIDINO)METHANONE

Cat. No.: B4184090
M. Wt: 263.33 g/mol
InChI Key: IMDREKQNYJJVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 2,3-dimethoxybenzoyl group attached to a 3-methylpiperidine ring

Preparation Methods

The synthesis of (2,3-DIMETHOXYPHENYL)(3-METHYLPIPERIDINO)METHANONE typically involves the reaction of 2,3-dimethoxybenzoic acid with 3-methylpiperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The product is then purified using techniques such as column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzoyl)-3-methylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-3-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzoyl)-3-methylpiperidine can be compared with other similar compounds, such as:

The uniqueness of (2,3-DIMETHOXYPHENYL)(3-METHYLPIPERIDINO)METHANONE lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for diverse research applications.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-6-5-9-16(10-11)15(17)12-7-4-8-13(18-2)14(12)19-3/h4,7-8,11H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDREKQNYJJVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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